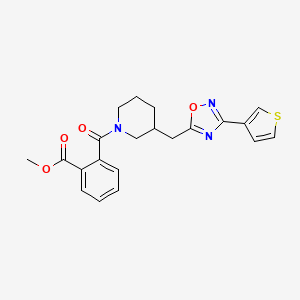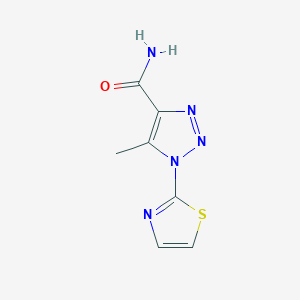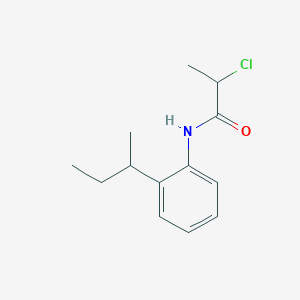
N-(2-sec-butylphenyl)-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Isocyanates are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .Wissenschaftliche Forschungsanwendungen
Organophosphate and PCB Exposure in Indoor Environments
Organophosphates and PCBs, as discussed in studies on their presence in daycare centers and residential buildings, are indicative of the widespread use and persistence of such chemicals in indoor environments. For example, organophosphates were detected in indoor air and dust samples from German daycare centers, indicating that these environments contribute to children's exposure to these chemicals (Fromme et al., 2014). Similarly, PCB contamination in buildings has been associated with elevated levels of these compounds in the residents, suggesting significant exposure pathways through indoor environments (Meyer et al., 2013).
Health Implications of Chemical Exposure
Several studies highlight the potential health impacts of exposure to chemicals like organophosphates and PCBs. Exposure to these substances has been linked to adverse effects on neurobehavioral performance and cognitive abilities in children (Rohlman et al., 2016), as well as implications for thyroid hormone status in pregnant women and their infants (Koopman‐Esseboom et al., 1994). These findings underscore the importance of monitoring and mitigating exposure to these and similar chemicals to protect human health.
Eigenschaften
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-9(2)11-7-5-6-8-12(11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKTVLRJPSPMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-sec-butylphenyl)-2-chloropropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)
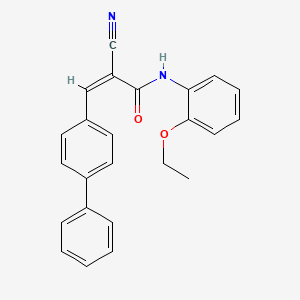

![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)
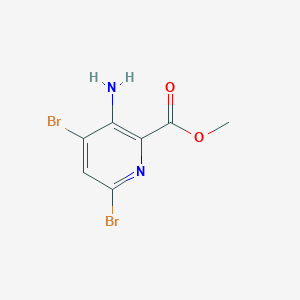

![6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2676730.png)
